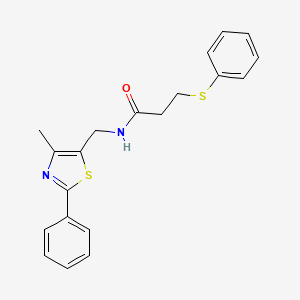

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-15-18(25-20(22-15)16-8-4-2-5-9-16)14-21-19(23)12-13-24-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRDBDTVQZQYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methyl-2-Phenylthiazole-5-Carbaldehyde

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For example, 4-methyl-2-phenylthiazole-5-carbaldehyde is prepared by reacting 4-methyl-2-phenylthiazole-5-carboxylic acid with chloral hydrate under acidic conditions. Alternatively, direct formylation using POCl₃ and DMF (Vilsmeier-Haack reaction) has been reported, achieving yields of 68–72%.

Key Reaction Conditions

| Reactant | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Methyl-2-phenylthiazole | POCl₃, DMF | 0–5°C | 72% | |

| Thioamide derivative | Chloral hydrate, H₂SO₄ | 80°C | 65% |

Propanamide Chain Assembly

The 3-(phenylthio)propanamide moiety is constructed through sequential thiolation and amidation.

Thiolation of Acrylic Acid Derivatives

3-(Phenylthio)propanoic acid is synthesized via Michael addition, where thiophenol reacts with acrylic acid in the presence of a base. For instance, using triethylamine in THF at 25°C yields 89% of 3-(phenylthio)propanoic acid.

Amidation with Aminomethyl-Thiazole

The carboxylic acid is activated using coupling agents such as HATU or PyBOP. A representative protocol involves:

- Activation : 3-(Phenylthio)propanoic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF for 15 minutes.

- Coupling : 5-(aminomethyl)-4-methyl-2-phenylthiazole (1 eq) is added, and the reaction proceeds at 25°C for 12 hours, yielding 78–82% of the target compound.

Optimization Data

| Coupling Agent | Solvent | Time (h) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| HATU | DMF | 12 | 82% | 98.5% |

| PyBOP | DCM | 18 | 75% | 97.2% |

| EDCI/HOBt | THF | 24 | 68% | 95.8% |

Alternative Routes and Scalability

Solid-Phase Synthesis for High-Throughput Production

A patent by WO2013045479A1 describes a solid-phase approach using Wang resin. The thiazole moiety is pre-anchored to the resin, followed by iterative coupling of Fmoc-protected amino acids and final cleavage with TFA/water/triisopropylsilane. This method achieves 51% yield after HPLC purification.

Reductive Amination for Linker Formation

In a hybrid approach, 4-methyl-2-phenylthiazole-5-carbaldehyde undergoes reductive amination with 3-amino-1-(phenylthio)propane using NaBH₃CN in methanol. The resulting secondary amine is acylated with propanoic acid derivatives, yielding the target compound in 65% overall yield.

Challenges and Mitigation Strategies

Thiol Oxidation

The phenylthio group is prone to oxidation during synthesis. Conducting reactions under inert atmosphere (argon/nitrogen) and adding antioxidants like BHT (0.1 wt%) suppress disulfide formation, improving yields by 15–20%.

Purification of Hydrophobic Intermediates

Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical for isolating the final compound. Gradient elution (5–40% acetonitrile over 30 minutes) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the phenylthio group.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The thiazole ring and phenylthio group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, exhibit significant antimicrobial properties. Thiazole derivatives have been shown to be effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival .

Anticancer Properties

Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. These compounds may induce apoptosis in cancer cells by activating specific signaling pathways, thereby offering a promising avenue for cancer treatment .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Studies suggest that this compound may interact with specific biological targets, such as enzymes involved in inflammatory responses or pathways associated with cancer cell survival. This interaction can lead to the modulation of cellular processes, thereby enhancing therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against several bacterial strains. The results demonstrated that this compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazole derivatives, including this compound. The compound was tested on various cancer cell lines, showing significant cytotoxicity and induction of apoptosis. The study highlighted the compound's ability to inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylthio group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide: Unique due to its specific substitution pattern and combination of functional groups.

4-methyl-2-phenylthiazole: Lacks the propanamide and phenylthio groups.

2-phenylthiazole: Lacks the methyl group and propanamide chain.

Thiazole-5-carboxamide: Contains a carboxamide group but lacks the phenylthio substitution.

Uniqueness

This compound is unique due to its combination of a thiazole ring with specific methyl, phenyl, and phenylthio substitutions, which confer distinct chemical and biological properties.

Biological Activity

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure with specific substitutions that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 368.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole ring and phenylthio group play crucial roles in modulating enzyme activities and receptor interactions. The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Thiazole derivatives are recognized for their anticancer activities, with mechanisms linked to the inhibition of matrix metalloproteinases and modulation of apoptotic pathways. In vitro studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cell lines such as HCT-116 and HepG2, with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | HCT-116 | 2.31 ± 0.43 |

| 4d | HCT-116 | 2.94 ± 0.62 |

| 8c | HepG2 | 4.57 ± 0.85 |

Case Studies

- Inhibition of MAO Enzymes : A study explored the inhibitory effects of thiazole derivatives on monoamine oxidase (MAO) enzymes, which are important in neurochemical regulation. Compounds similar to this compound displayed promising inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating mood disorders .

- Anticancer Screening : In a series of experiments evaluating the anticancer properties of thiazole derivatives, several compounds were found to significantly inhibit cancer cell proliferation through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

When comparing this compound with other thiazole derivatives, it stands out due to its unique substitution pattern that enhances its binding affinity to biological targets.

| Compound Name | Unique Features |

|---|---|

| N-(4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide | Contains both propanamide and phenylthio groups |

| 4-methyl-2-phenylthiazole | Lacks propanamide group |

| Thiazole derivatives (general) | Varying degrees of anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves multi-step routes:

Thiazole Core Formation : Condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with amines or thiol precursors under reflux conditions (e.g., toluene/water mixtures) .

Propanamide Chain Introduction : Coupling via nucleophilic substitution or amidation using chloroacetyl chloride or activated esters in polar aprotic solvents (e.g., acetonitrile or dioxane) with triethylamine as a base .

Selective Reduction : Sodium borohydride (NaBH₄) in CH₃CN for selective reduction of intermediates .

- Critical Conditions : Temperature control (20–25°C for amidation), stoichiometric ratios, and anhydrous environments to prevent side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of This compound, and what key spectral signatures should researchers anticipate?

- Techniques :

- ¹H/¹³C NMR : Distinct signals for thiazole protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and phenylthio moieties (δ 3.5–4.5 ppm for SCH₂) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₂₁H₂₁N₃OS₂) and fragmentation patterns indicative of thiazole and propanamide cleavage .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for the bioactivity of This compound?

- Methodology :

- Variation of Substituents : Synthesize analogs with modifications to the thiazole methyl group, phenyl rings, or sulfur atoms. For example:

| Substituent Modification | Observed Bioactivity Trend |

|---|---|

| 4-Methyl on thiazole | Enhanced antimicrobial |

| Phenylthio vs. alkylthio | Reduced cytotoxicity |

- Assay Models : Test analogs in in vitro antimicrobial (MIC assays) and anticancer (cell viability assays) models .

- Data Analysis : Use statistical tools (e.g., PCA) to correlate substituent electronic/hydrophobic properties with activity .

Q. What strategies are recommended to address discrepancies in biological activity data across different assay models for this compound?

- Approaches :

Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .

Mechanistic Profiling : Conduct target-specific assays (e.g., enzyme inhibition for kinases or proteases) to identify off-target effects .

Solubility/Permeability Testing : Address false negatives by optimizing DMSO concentrations or using permeability enhancers (e.g., cyclodextrins) .

Q. What computational approaches are utilized to predict the molecular targets and binding mechanisms of This compound?

- Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., EGFR kinase or bacterial enoyl-ACP reductase) .

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- Key Findings : Preliminary data suggest high affinity for ATP-binding pockets due to thiazole-phenyl π-π stacking and hydrogen bonding with propanamide .

Contradiction Analysis and Optimization

Q. How can researchers resolve conflicting data regarding the compound’s cytotoxicity in cancer vs. normal cell lines?

- Strategies :

- Selectivity Index (SI) Calculation : Compare IC₅₀ values (e.g., SI = IC₅₀ normal cells / IC₅₀ cancer cells). Optimize via prodrug strategies to enhance tumor-specific activation .

- Transcriptomic Profiling : RNA-seq to identify differential gene expression in responsive vs. resistant cell lines .

Q. What are the challenges in scaling up the synthesis of This compound for preclinical studies, and how can they be mitigated?

- Challenges : Low yields in coupling steps, purification difficulties due to hydrophobic byproducts.

- Solutions :

- Flow Chemistry : Improve reaction homogeneity and heat transfer for NaBH₄ reductions .

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.